molecular formula C20H18ClN3O3 B2850140 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide CAS No. 921804-77-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Cat. No. B2850140
CAS RN: 921804-77-5
M. Wt: 383.83
InChI Key: ZSMAEHGBHDZKON-UHFFFAOYSA-N
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Description

“N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. It also has a methoxy group and a chlorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, benzamide group, methoxy group, and chlorophenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Tyrosinase Inhibition for Hyperpigmentation Treatment

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanogenesis, the process of melanin production, which can lead to hyperpigmentation. By inhibiting tyrosinase, this compound could be used to treat conditions like melasma, Riehl’s melanosis, and post-inflammatory hyperpigmentation.

Antibacterial and Antifungal Applications

Derivatives of this compound have shown promising antibacterial and antifungal activities . These properties make it a candidate for developing new treatments against various bacterial and fungal infections, potentially addressing the growing issue of antibiotic resistance.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties . Its ability to inhibit cell growth could be harnessed in cancer therapy, offering a new avenue for treatment options.

Insecticidal and Larvicidal Uses

The compound’s derivatives have been explored for their insecticidal and larvicidal activities . These findings could lead to the development of new, more effective pesticides that are less harmful to the environment.

Herbicidal Potential

There is also interest in the herbicidal potential of this compound . As a new class of herbicide, it could provide an alternative to current products, possibly with fewer side effects on non-target plants and animals.

Applications in Organic Synthesis and Supramolecular Chemistry

The compound has applications in organic synthesis and supramolecular chemistry . It can be used in the synthesis of molecular clips and other compounds, contributing to advancements in these fields.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

As with any chemical compound, handling “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMAEHGBHDZKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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